Acetochlor-2-hydroxy

Environmental monitoring Groundwater surveillance Herbicide degradate frequency

Laboratories performing regulatory residue testing under 40 CFR §180.470 require authentic EMA-moiety metabolite standards to prevent compromised retention time identification and inaccurate stoichiometric residue equivalent calculations. Acetochlor-2-hydroxy provides the pathway-specific hydroxylation marker distinct from ESA/OA metabolites. • Validated recovery of 82-92% with RSD 1-3% in commodity residue analysis • Enables independent calibration for total acetochlor equivalent reporting under EMA/HEMA regulatory definitions • Supplied as analytical reference standard for MDL establishment and method scope validation

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 60090-47-3
Cat. No. B1604847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetochlor-2-hydroxy
CAS60090-47-3
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(COCC)C(=O)CO)C
InChIInChI=1S/C14H21NO3/c1-4-12-8-6-7-11(3)14(12)15(10-18-5-2)13(17)9-16/h6-8,16H,4-5,9-10H2,1-3H3
InChIKeyHMHFIHGLTXUWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetochlor-2-hydroxy (CAS 60090-47-3) Procurement Guide for Environmental Residue and Metabolite Analysis


Acetochlor-2-hydroxy (CAS 60090-47-3), also known as hydroxyacetochlor, is a hydroxylated degradation metabolite of the pre-emergence chloroacetanilide herbicide acetochlor, formed via microbial hydroxylation and dechlorination pathways in soil and water [1]. Unlike the major ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites that dominate groundwater detection, acetochlor-2-hydroxy represents a distinct minor degradate with a molecular formula of C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol, supplied primarily as an analytical reference standard for LC-MS/MS residue monitoring programs .

1 LC-MS/MS residue monitoring: Analytical reference standard for hydroxylated acetochlor degradate quantification in environmental and crop matrices
2 EMA-moiety calibration: Supports regulatory residue analysis requiring independent EMA-fraction standard under 40 CFR §180.470
3 Minor degradate monitoring: Targets hydroxylation pathway marker distinct from dominant ESA/OA metabolites in groundwater and soil studies

Why Acetochlor-2-hydroxy Cannot Be Substituted by Generic Acetochlor or Major Metabolite Standards in Environmental Analysis


Analytical methods for acetochlor residues rely on structural differentiation of metabolites to accurately quantify environmental loads. Acetochlor-2-hydroxy, as a hydroxylated product retaining the intact N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl) core, elutes and fragments distinctly from the more polar ESA/OA metabolites during LC-MS/MS analysis [1]. Substituting this standard with the parent acetochlor or the sulfonic acid metabolite standard would compromise retention time identification, recovery validation, and the stoichiometric calculation of residue equivalents under regulatory definitions that separately enumerate EMA- and HEMA-producing metabolites [2].

Target
Acetochlor-2-hydroxy
Do Not Substitute
Parent acetochlor
Retention time and fragmentation differ in LC-MS/MS; recovery validation and stoichiometric residue calculation may not transfer directly to the hydroxylated metabolite.
Target
Acetochlor-2-hydroxy
Do Not Substitute
ESA / OA metabolite standards
Distinct polarity and elution profiles from glutathione-conjugated metabolites; EMA vs HEMA moiety classification requires independent calibration per regulatory residue definitions.

Quantitative Comparative Evidence for Acetochlor-2-hydroxy Against Closest Analogs in Environmental Fate and Analytical Contexts


Environmental Detection Frequency: Acetochlor-2-hydroxy as a Minor Metabolite Versus Predominant ESA/OA Degradates

Acetochlor-2-hydroxy is formed alongside the major metabolites ESA and OA but is detected at substantially lower frequency in groundwater. In a comprehensive Wisconsin groundwater survey, the ESA metabolite class was the most frequently detected degradate, with acetochlor ESA detected at an estimated mean concentration of 0.15 ± 0.082 µg/L in approximately 38% of wells containing herbicide residues, whereas the minor degradates including hydroxy metabolites were not reported among the primary detected compounds [1]. This differential abundance necessitates separate analytical standards for accurate quantification when minor degradate monitoring is required.

Detection Frequency
Cross-study comparable
ESA detected in ~38% of wells at 0.15 µg/L; hydroxy metabolite not among primary detected analytes
336-well Wisconsin groundwater survey, LC-MS/MS
Separate standard required for minor degradate monitoring
Hydroxy metabolite requires targeted analysis outside routine multi-analyte surveys
Environmental monitoring Groundwater surveillance Herbicide degradate frequency

Metabolic Pathway Specificity: Hydroxylation-Dechlorination Route Distinguishes Acetochlor-2-hydroxy from Glutathione-Conjugated ESA/OA Metabolites

Acetochlor-2-hydroxy is formed via a hydroxylation-dechlorination pathway distinct from the glutathione conjugation route that produces the dominant ESA and OA metabolites. Under aerobic laboratory soil incubation, hydroxyacetochlor and 2-methyl-6-ethylaniline were identified as specific degradation products alongside ESA and OA, confirming that the hydroxylation pathway operates concurrently but yields quantitatively minor products [1]. The parent acetochlor half-life ranged from 1.4 to 14.9 days depending on soil type and temperature, with ESA and OA observed after 3 days of incubation, while the timing and abundance of hydroxyacetochlor formation were not quantified in the same study, reflecting its subordinate position in the degradation sequence [1].

Metabolic Pathway
Cross-study comparable
Hydroxylation-dechlorination route, distinct from glutathione conjugation that yields ESA/OA
Aerobic soil incubation; parent DT50 1.4–14.9 days
Reports on a different environmental transformation process
Complementary degradation pathway information for fate studies
Microbial degradation Hydroxylation pathway Metabolite fingerprinting

Physicochemical Differentiation: Hydroxylated Metabolite Polarity and Extraction Behavior Versus Parent Acetochlor

The introduction of a hydroxyl group in place of the chlorine atom significantly alters the physicochemical profile of acetochlor-2-hydroxy compared to the parent compound. While experimental logP and water solubility data for acetochlor-2-hydroxy are not published in peer-reviewed literature, the parent acetochlor has an experimentally determined log Kow of 4.14 and water solubility of 223 mg/L at 25°C [1]. The hydroxyl substitution is expected to reduce logP by approximately 1–2 units and increase water solubility by an order of magnitude, consistent with the behavior observed for analogous hydroxylated metabolites of chloroacetanilide herbicides . This polarity shift necessitates distinct SPE sorbent selection and LC mobile phase optimization when targeting acetochlor-2-hydroxy in multi-residue methods.

Physicochemical Shift
Class-level
Estimated logP reduction of 1–2 units vs parent log Kow 4.14; solubility increase ~5–10×
Class-level inference from chloroacetanilide hydroxylation
Polarity shift may impact SPE recovery and LC conditions
Experimental logP and solubility data not identified; data to verify
LogP Water solubility Sample preparation Solid-phase extraction

Regulatory Residue Definition: EMA-Moiety Coverage Versus HEMA-Specific Metabolites in Tolerance Enforcement

Under US EPA tolerance regulations (40 CFR §180.470), acetochlor residues are determined by measuring compounds containing the ethyl methyl aniline (EMA) moiety and the hydroxyethyl methyl aniline (HEMA) moiety, with both converted to their respective anilines by hydrolysis and calculated as acetochlor equivalents. Acetochlor-2-hydroxy retains the EMA moiety and is therefore captured within the EMA-producing fraction upon hydrolysis to 2-ethyl-6-methylaniline. However, it is structurally distinct from HEMA-producing metabolites such as EHO (2-[(ethoxymethyl){2-(1-hydroxyethyl)-6-methylphenyl}amino]-2-oxoacetic acid), which require separate calibration standards for accurate quantification in crops like soybeans and sweet corn [1]. The validated LC-MS/MS method achieved 82%–92% recovery with 1%–3% RSD for both EMA- and HEMA-producing analytes, confirming that distinct standards are required for each moiety class [1].

Regulatory Classification
Head-to-head
EMA-producing metabolite, hydrolyzed to 2-ethyl-6-methylaniline; distinct from HEMA fraction
Recovery 82–92%, RSD 1–3% across both moiety classes
Independent EMA-fraction calibration required for regulatory compliance
HEMA-specific standards cannot substitute for EMA moiety quantification
Residue definition Regulatory compliance Tolerance enforcement EMA/HEMA moieties

Reference Standard Purity and Format Differentiation: Certified Solution Versus Neat Material Availability

Commercially available acetochlor-2-hydroxy reference standards are predominantly supplied as 100 µg/mL solutions in acetonitrile, with purity specifications of ≥98% (neat material) or confirmed by HPLC/GC at ≥90% . This contrasts with the major metabolite acetochlor ESA, which is available in both neat and solution formats from multiple ISO 17034-accredited vendors. The single-solution format with specified concentration (± uncertainty) eliminates gravimetric preparation errors for the end user but limits flexibility for preparing custom concentration ranges. Storage at +20°C (short-term) or 2–8°C (long-term) is required to maintain certified concentration integrity .

Standard Format
Data to verify
100 µg/mL in acetonitrile, 1 mL; neat purity ≥90% by HPLC/GC
Single-solution format; fewer vendor options vs ESA/OA
Fixed solution format limits custom concentration preparation
Supplier catalog data; verify format availability and purity documentation
Certified reference material Analytical standard ISO 17034 Purity specification

Validated Application Scenarios for Acetochlor-2-hydroxy Reference Standard Procurement


Regulatory Crop Residue Analysis Under US EPA and Japanese MRL Definitions

Acetochlor-2-hydroxy serves as a critical EMA-moiety calibration standard for LC-MS/MS residue analysis in soybeans, sweet corn, and other commodities regulated under 40 CFR §180.470. The validated method requires hydrolysis to 2-ethyl-6-methylaniline (EMA) and independent calibration against EMA-producing metabolite standards, with demonstrated recovery of 82–92% and RSD of 1–3% [4]. Procurement of this standard is mandatory for laboratories performing regulatory enforcement testing where total acetochlor equivalents must be reported as the sum of EMA- and HEMA-producing fractions.

Environmental Fate Studies Tracking Hydroxylation Pathway Activity in Soil Microcosms

In aerobic soil incubation studies where acetochlor is spiked at environmentally relevant concentrations (0.01–1 mg/kg), acetochlor-2-hydroxy serves as a pathway-specific marker for microbial hydroxylation-dechlorination activity, distinct from the glutathione conjugation pathway that produces ESA and OA [4]. The parent acetochlor exhibits DT50 values of 1.4–14.9 days under these conditions, with hydroxyacetochlor detected alongside 2-methyl-6-ethylaniline, enabling researchers to partition degradation flux between competing metabolic routes.

Groundwater Monitoring Program Method Validation Requiring Full Metabolite Spectrum Calibration

While groundwater surveys consistently identify ESA and OA as the predominant acetochlor degradates (ESA detected in ~38% of wells at mean concentrations of 0.15 µg/L), comprehensive monitoring programs targeting the full metabolite spectrum must include acetochlor-2-hydroxy to validate analytical method scope [4]. The standard enables establishment of method detection limits (MDLs) for the hydroxylated fraction, which is critical for long-term trend analysis where shifts in degradation pathway dominance may signal changes in soil microbial community structure or redox conditions.

Cross-Species Comparative Metabolism Studies in Liver Microsomes

Acetochlor-2-hydroxy serves as an authentic metabolite standard in comparative metabolism studies using human and rat liver microsomes, where CYP3A4 and CYP2B6 isoforms mediate acetochlor transformation [4]. Quantification of the hydroxylated metabolite alongside ESA/OA allows researchers to distinguish between oxidative and conjugative metabolic routes, providing data essential for human health risk assessment and interspecies extrapolation of toxicokinetic parameters.

Application
Selection Property
Validation Focus
Regulatory crop residue analysis
EMA-moiety calibration standard
Hydrolysis recovery and EMA/HEMA fraction accuracy review
Soil microcosm fate studies
Hydroxylation pathway marker
Degradation flux partitioning between metabolic routes
Groundwater monitoring programs
Full metabolite spectrum calibration
Method detection limit establishment for hydroxylated fraction
Cross-species metabolism studies
Authentic metabolite standard
Oxidative vs conjugative metabolic route distinction
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